

Infrared spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

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Compound of Interest

Compound Name: 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

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An In-depth Technical Guide to the Infrared Spectroscopy of **4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine**

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of **4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural scaffold in various kinase inhibitors, its precise characterization is paramount.^{[1][2][3][4]} This document details the theoretical principles behind its vibrational modes, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed workflow for spectral interpretation. The guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

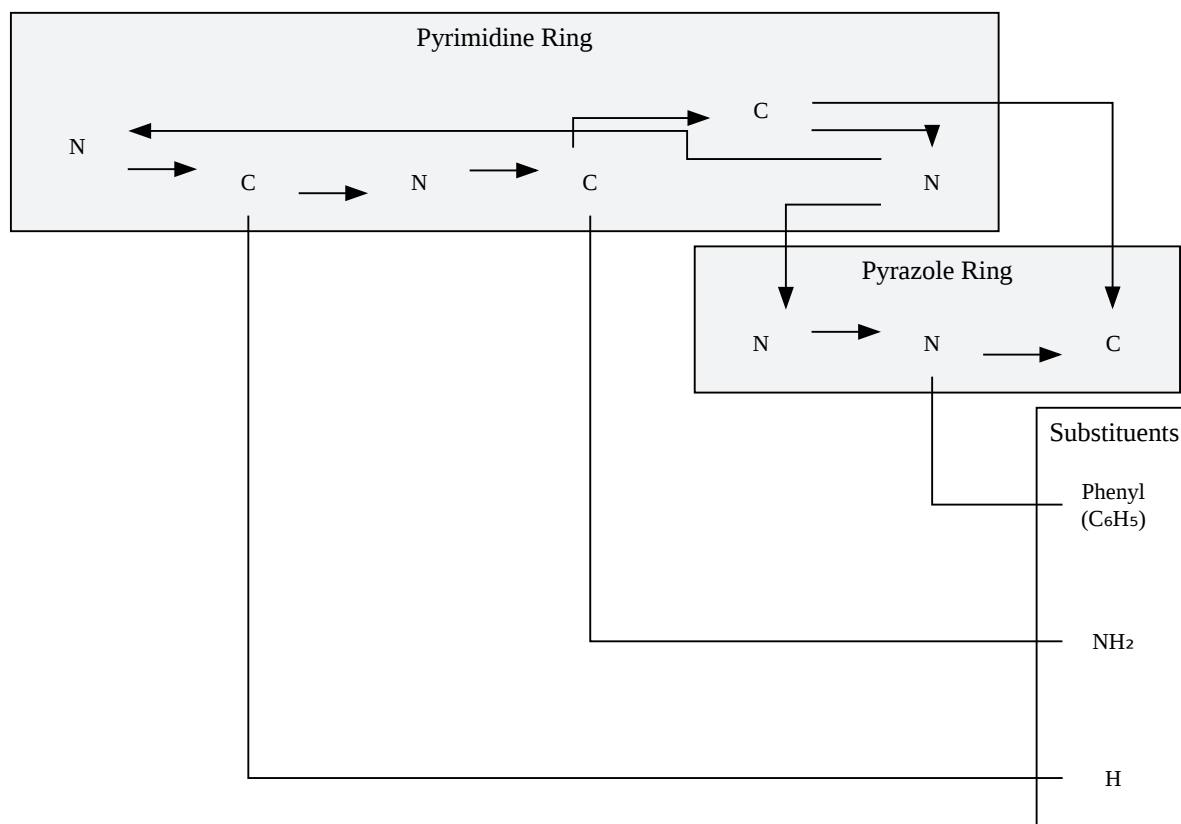
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in modern pharmacology.^[1] As a purine isostere, it serves as the core for a multitude of compounds designed to interact with key biological targets, most notably protein kinases.^{[3][4]} **4-Amino-1-phenylpyrazolo(3,4-**

d)pyrimidine (Molecular Formula: $C_{11}H_9N_5$) is a foundational member of this class, frequently used as a synthetic precursor and a reference compound in the development of targeted therapeutics.^{[2][5]}

Given its role in drug discovery, unambiguous structural confirmation and purity assessment are critical. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide explains how to leverage FTIR spectroscopy to confirm the identity and structural integrity of **4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine**.

Molecular Structure and Predicted Vibrational Modes

The first step in interpreting an IR spectrum is to deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.



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Caption: Molecular structure of **4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine**.

The key vibrational units are:

- Primary Aromatic Amine (-NH₂): This group will produce highly characteristic N-H stretching and bending vibrations.
- Monosubstituted Phenyl Ring: This gives rise to aromatic C-H stretching, aromatic C=C ring stretching, and strong C-H out-of-plane bending bands.

- **Fused Pyrazolo[3,4-d]pyrimidine Core:** This rigid heterocyclic system has a complex series of C=N and C=C stretching vibrations, as well as C-N stretching and ring deformation modes.

Spectral Analysis: Assigning the Vibrational Bands

The infrared spectrum can be divided into distinct regions, each providing specific structural information. The assignments below are based on established group frequencies and data from theoretical and experimental studies on pyrimidine and pyrazole derivatives.^{[6][7][8][9]}

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity	Rationale and Key Characteristics
3450 - 3200	N-H Asymmetric & Symmetric Stretching	Medium, Sharp	The primary amine group gives two distinct bands in this region. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. Intermolecular hydrogen bonding can cause broadening and a shift to lower wavenumbers. [10] [11] [12]
3100 - 3000	Aromatic C-H Stretching	Medium to Weak, Sharp	These absorptions arise from the C-H bonds on both the phenyl ring and the pyrimidine ring. They typically appear as a cluster of sharp peaks just above 3000 cm ⁻¹ . [13] [14]
1650 - 1580	N-H Bending (Scissoring)	Strong	This is a very characteristic and often strong band for primary amines, resulting from the in-plane scissoring motion of the -NH ₂ group. [15]
1620 - 1430	Aromatic & Heterocyclic Ring	Strong to Medium, Multiple Bands	This is a complex but highly informative

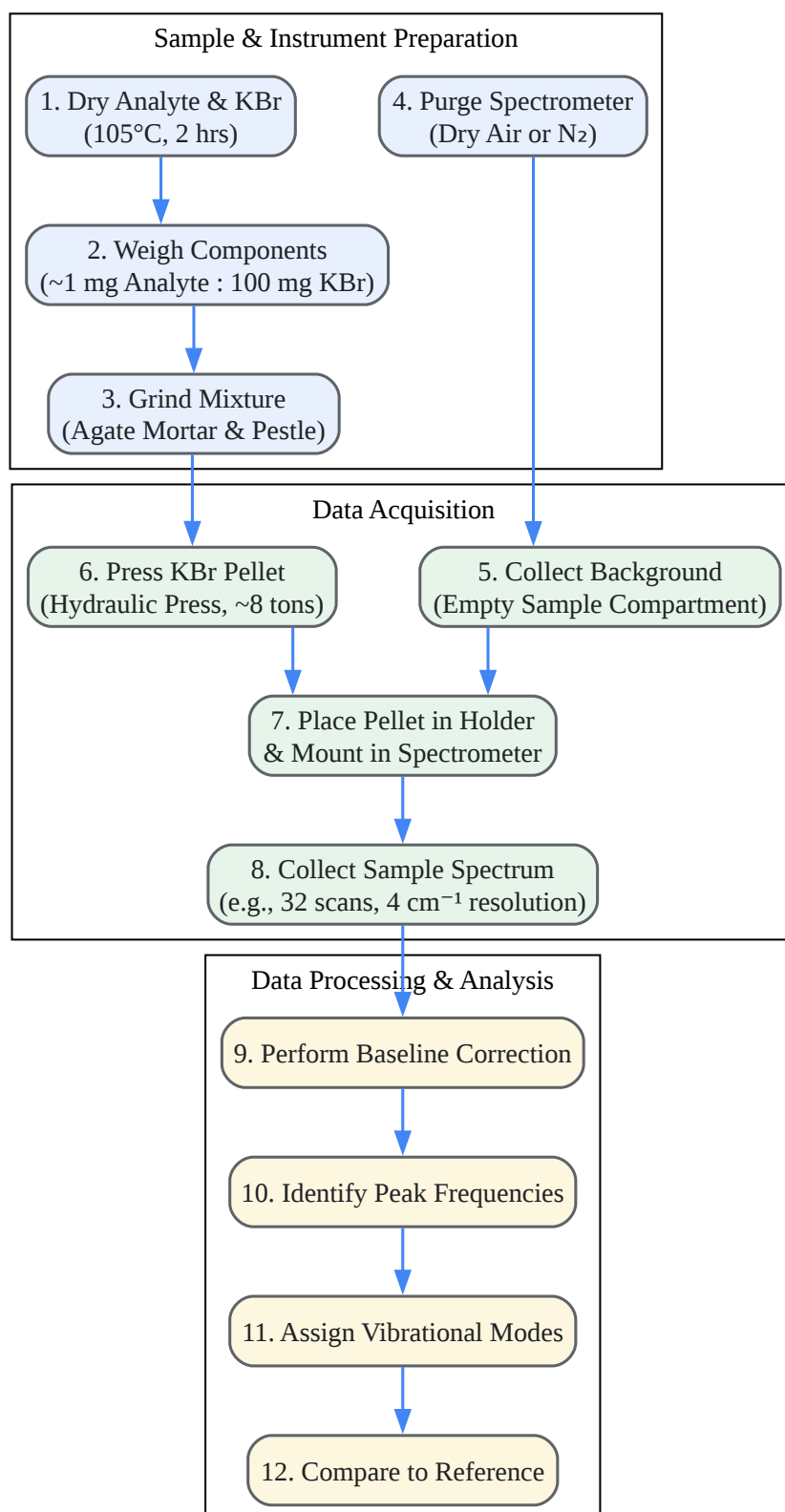
Stretching (C=C, C=N)			region. It contains multiple overlapping bands from C=C stretching in the phenyl ring and C=C/C=N stretching vibrations within the fused pyrazolo-pyrimidine core.[7][13] [14] Expect a series of sharp, strong absorptions.
1350 - 1250	Aromatic C-N Stretching	Medium to Strong	This band corresponds to the stretching vibration of the bond between the pyrimidine ring and the exocyclic amine group (C4-NH ₂).[13] [15]
~1170	Phenyl-N Stretching	Medium	This absorption is attributed to the stretching of the C-N bond connecting the phenyl ring to the pyrazole nitrogen.[14]
770 - 730 & 710 - 690	Aromatic C-H Out-of-Plane Bending	Strong	These two strong, sharp bands are highly diagnostic for a monosubstituted benzene ring. Their presence provides strong evidence for this structural feature.

< 900	Ring Bending & Deformation	Medium to Weak	The fingerprint region below 900 cm^{-1} contains a complex series of absorptions arising from out-of-plane C-H bending and whole-ring deformation modes of the fused heterocyclic system.
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Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on meticulous sample preparation and a validated experimental procedure. The following protocol describes the Potassium Bromide (KBr) pellet method, a gold standard for solid-state transmission FTIR.

Causality: The KBr method is chosen for its ability to produce high-resolution spectra free from solvent interference. KBr is transparent to IR radiation in the mid-IR region and forms a crystalline matrix around the analyte, minimizing scattering effects when prepared correctly.



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Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

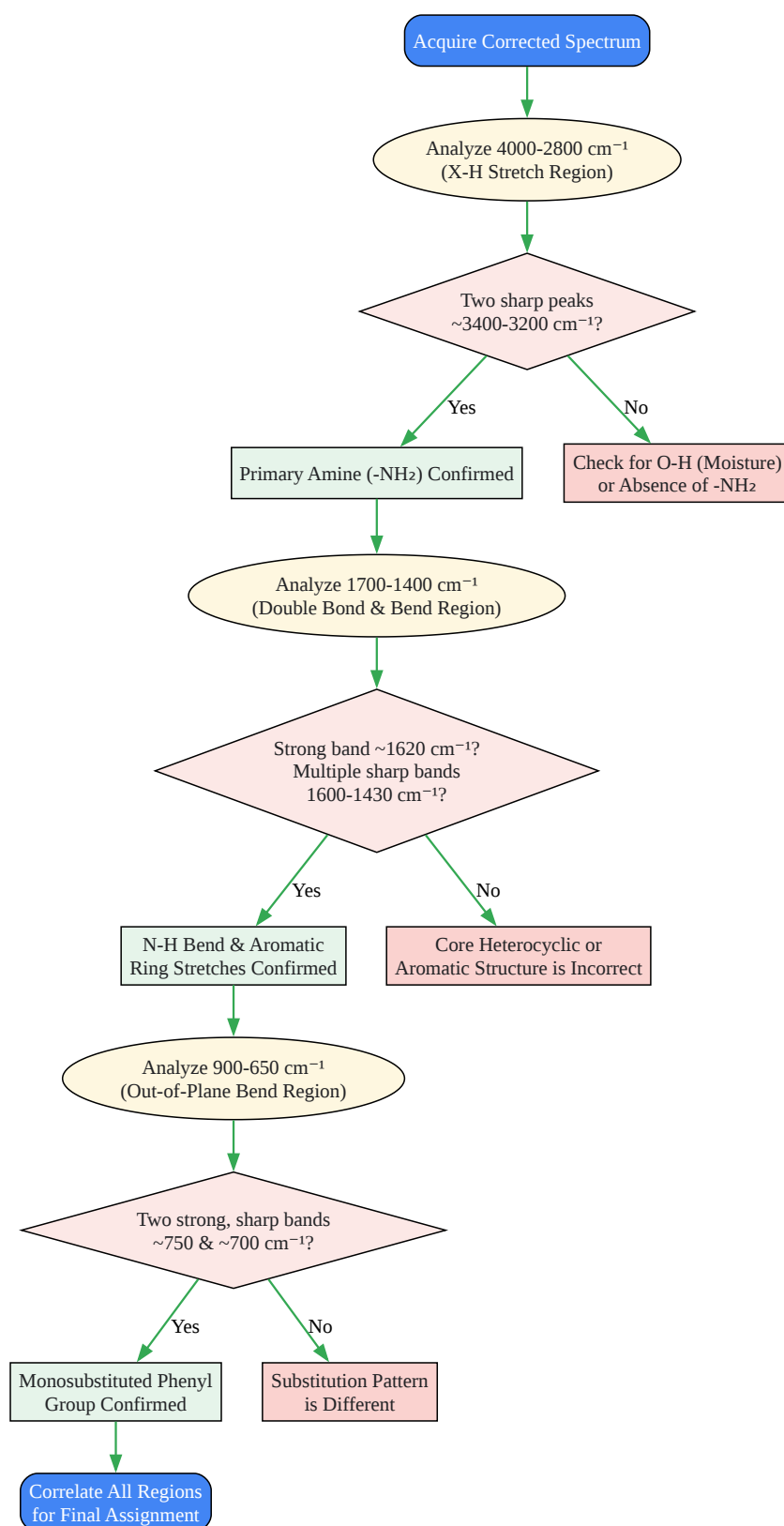
- Material Preparation (Trustworthiness Pillar):
 - Rationale: Moisture is the primary interferent in IR spectroscopy, introducing a broad O-H band around 3400 cm^{-1} that can obscure the N-H stretching region.
 - Action: Dry the **4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine** sample and powdered, spectroscopy-grade KBr in an oven at $\sim 105^{\circ}\text{C}$ for at least 2 hours. Store in a desiccator until use.
- Sample-KBr Mixture Preparation:
 - Rationale: A homogenous, dilute dispersion of the analyte in the KBr matrix is essential for a high-quality spectrum that adheres to the Beer-Lambert law.
 - Action: Weigh approximately 1 mg of the analyte and 100-150 mg of the dried KBr. Combine in an agate mortar and pestle and grind gently until the mixture is a fine, homogenous powder.
- Instrument Preparation:
 - Rationale: Atmospheric water vapor and CO_2 have strong IR absorptions that must be removed from the spectrum.
 - Action: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or dry air. Collect a background spectrum (e.g., 32 scans at 4 cm^{-1} resolution). This spectrum of the instrument's environment will be automatically subtracted from the sample spectrum.
- Pellet Formation:
 - Rationale: A transparent, non-fractured pellet minimizes scattering of the IR beam, leading to a flat baseline and improved signal-to-noise ratio.
 - Action: Transfer a portion of the KBr mixture to a pellet press die. Place the die under a hydraulic press and apply 7-8 tons of pressure for approximately 2 minutes. Carefully

release the pressure and extract the die. A good pellet will be thin and transparent.

- Data Acquisition:
 - Action: Mount the KBr pellet in the spectrometer's sample holder. Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm^{-1} , 4 cm^{-1} resolution, 32 co-added scans).

A Systematic Approach to Spectral Interpretation

Interpreting a spectrum should not be a random process. A systematic workflow ensures that all features are considered in a logical order, leading to a confident structural assignment.



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Caption: Logical workflow for the interpretation of the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of **4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine**. By understanding the molecule's structure, one can predict and assign its key vibrational bands with high confidence. The N-H stretching bands (3450-3200 cm^{-1}), the N-H bending mode ($\sim 1620 \text{ cm}^{-1}$), the complex heteroaromatic ring stretching region (1620-1430 cm^{-1}), and the strong out-of-plane C-H bending bands of the monosubstituted phenyl group (770-690 cm^{-1}) collectively form a unique spectral fingerprint. Following the detailed experimental and interpretive workflows presented in this guide will enable scientists to reliably verify the identity and integrity of this important pharmaceutical building block, ensuring the quality and validity of their research and development efforts.

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